2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide
Description
2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazoloquinoline core, which is known for its biological activity and potential therapeutic uses.
Properties
IUPAC Name |
2-[8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2/c1-16-3-2-4-20(11-16)29-24(33)15-32-26(34)22-14-31(13-17-5-7-18(27)8-6-17)23-10-9-19(28)12-21(23)25(22)30-32/h2-12,14H,13,15H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMPAOHSQGCPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, including the formation of the pyrazoloquinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and pyrazoloquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction could produce reduced pyrazoloquinoline derivatives.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains .
- Anticancer Potential : The pyrazoloquinoline scaffold is recognized for its anticancer properties. Several studies have demonstrated that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antiviral Effects : There is emerging evidence that compounds within this class may also exhibit antiviral activity. This is particularly relevant in the context of ongoing research into drug-resistant viral strains .
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular efficacy of related compounds using microdilution methods. It was found that certain derivatives exhibited MIC values as low as 4 µg/mL against M. tuberculosis H37Rv, indicating strong potential for further development as affordable antitubercular agents .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer activity, derivatives similar to the target compound were screened against various cancer cell lines. Results indicated significant cytotoxicity towards specific cancer types, suggesting a promising avenue for future research in oncology .
Potential Therapeutic Uses
Given its diverse biological activities, this compound could potentially be developed for:
- Antimicrobial therapies targeting resistant strains of bacteria.
- Cancer treatments , particularly in personalized medicine approaches where specific tumor profiles are targeted.
- Viral infection management , especially in light of increasing resistance to conventional antiviral agents.
Mechanism of Action
The mechanism of action of 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their biological activity and therapeutic potential.
Quinoline Derivatives: Widely studied for their medicinal properties and use in drug development.
Uniqueness
2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to novel applications and effects.
Biological Activity
The compound 2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide (CAS Number: 931737-66-5) is a novel pyrazoloquinoline derivative that has garnered attention for its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.5 g/mol. The structure features a pyrazoloquinoline core substituted with fluorinated phenyl groups, which may enhance its biological activity through improved interaction with biological targets.
Research indicates that pyrazoloquinoline derivatives exhibit diverse pharmacological effects, including:
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells by activating specific signaling pathways related to cell death and proliferation inhibition.
- Antimicrobial Activity : Similar compounds within the pyrazoloquinoline class have displayed significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell division processes.
Anticancer Efficacy
A study published in the Chemistry Research Journal highlighted that related quinoline derivatives possess notable antiproliferative effects against multiple cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 2.56 to 3.67 µM, indicating potent activity against tumor growth .
Antimicrobial Properties
Another investigation into quinoline derivatives found that they exhibit effective antibacterial activity against drug-resistant strains such as MRSA and VRE. The compounds were shown to inhibit bacterial growth through interference with essential cellular functions .
| Activity Type | Cell Lines / Organisms | IC50 / MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116, HeLa | 2.56 - 3.67 µM | Apoptosis induction |
| Antimicrobial | MRSA, VRE | < 8 µg/mL | Disruption of cell division |
Case Studies
- Anticancer Study : A recent study evaluated the effect of a similar pyrazoloquinoline derivative on colorectal cancer cells, revealing that it inhibited tumor growth via an autophagy-dependent pathway. This suggests that the compound could be further developed as an antitumor agent targeting specific cellular mechanisms .
- Antimicrobial Activity : In another case study involving a series of quinoline derivatives, researchers observed significant antibacterial effects against various pathogens. The compounds were tested for their Minimum Inhibitory Concentration (MIC) against resistant strains, demonstrating effectiveness comparable to traditional antibiotics .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what methodological challenges arise during its preparation?
The synthesis typically involves multi-step reactions, including condensation of fluorinated aniline derivatives with isocyanides or azide intermediates, followed by cyclization to form the pyrazoloquinoline core. A critical challenge is achieving regioselectivity in the pyrazole ring formation and minimizing side reactions from the fluorine substituents. Methodologies include:
- Stepwise coupling : Use of 4-fluoroaniline derivatives and 3-methylphenyl isocyanide to form intermediate acetamides, followed by cyclization under acidic conditions .
- Protection strategies : Temporary protection of reactive sites (e.g., keto groups) using tert-butyldimethylsilyl (TBS) groups to prevent undesired oxidation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product with ≥95% purity .
Basic: How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of techniques:
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms the pyrazoloquinoline scaffold .
- NMR spectroscopy : NMR identifies fluorine environments, while NMR verifies substituent positions (e.g., 3-methylphenyl group) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) and isotopic patterns .
Advanced: What computational strategies can optimize the synthesis and predict reactivity?
- Quantum chemical calculations : Density functional theory (DFT) identifies transition states and reaction pathways, reducing trial-and-error in cyclization steps .
- Reaction path search algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and byproducts, enabling route optimization .
- Machine learning : Trained on existing pyrazoloquinoline syntheses, models suggest optimal solvent systems (e.g., DMF/THF mixtures) and catalyst choices .
Advanced: How can contradictory results in biological activity assays be resolved?
Discrepancies often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response validation : Use a wide concentration range (e.g., 1 nM–100 µM) to confirm dose-dependent effects .
- Orthogonal assays : Combine in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) .
- Data-driven feedback : Integrate experimental results into computational models to refine structure-activity hypotheses .
Basic: What safety protocols are recommended for handling this compound?
- Hazard classification : Classified as [劇]III (acute toxicity) and [危]4-3-III (flammable liquid) based on structural analogs .
- Handling : Use fume hoods, nitrile gloves, and cold storage (0–6°C) to prevent degradation .
- First aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
- Combinatorial libraries : Synthesize analogs with variations in the 4-fluorophenylmethyl and 3-methylphenyl groups .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification .
Advanced: What analytical techniques resolve degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and light (UV-A) .
- HPLC-MS/MS : Identifies hydrolyzed products (e.g., cleavage of the acetamide group) and oxidative byproducts .
- Stability-indicating methods : Validate using ICH guidelines (Q1A–Q2B) to ensure method specificity .
Basic: What are the key physicochemical properties influencing its bioavailability?
- LogP : Predicted at 3.2 (moderate lipophilicity) using ACD/Labs Percepta .
- Aqueous solubility : ~12 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or surfactants .
- pKa : The pyrazole nitrogen has a pKa of 6.8, affecting ionization in physiological conditions .
Advanced: How can quantitative structure-activity relationship (QSAR) models improve lead optimization?
- Descriptor selection : Include topological polar surface area (TPSA), molar refractivity, and Hammett constants for fluorine substituents .
- Validation : Use leave-one-out cross-validation (LOO-CV) to ensure model robustness (R > 0.8) .
- Applicability domain : Define chemical space boundaries to avoid extrapolation errors .
Advanced: How to evaluate the compound’s reactivity under varying catalytic conditions?
- High-throughput screening (HTS) : Test Pd-, Cu-, and Fe-based catalysts for cross-coupling reactions .
- In situ IR spectroscopy : Monitors reaction progress and detects intermediates (e.g., enolate formation) .
- Design of experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
